molecular formula C14H11NO2 B1680224 (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one CAS No. 908563-68-8

(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one

Cat. No. B1680224
M. Wt: 225.24 g/mol
InChI Key: CRWNZUBUBIULHB-BQYQJAHWSA-N
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Description

“(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one” is a chemical compound . It is an inhibitor of DNA double strand break (DCB) repair. The molecular formula is C14H11NO2 and the molecular weight is 225.24 g/mol.

Scientific Research Applications

  • Fluorescence Studies

    • Field : Chemistry
    • Application : This compound is used in the synthesis of fluorophores, which are a type of fluorescent chemical compound that can re-emit light upon light excitation .
    • Method : The compound is synthesized by the Suzuki coupling reaction. The electronic effects of the substituents on the molecular orbital levels were studied .
    • Results : Theoretical calculations demonstrate that the substituents dramatically affect the HOMOs and the LUMOs, which is in conformity with experimental results and can be applied to predict shifts in fluorescence emission .
  • Covalent Organic Frameworks (COFs)

    • Field : Materials Science
    • Application : COFs are constructed using reticular chemistry with the building blocks being connected via covalent bonds .
    • Method : The assembly of COFs includes the formation of magnetic COFs .
    • Results : Due to their properties such as large surface area, structural versatility, effortless surface modification, and high chemical stability, COFs are being widely deployed in catalytic, sensing, adsorption, gas storage, and many other valuable applications .
  • Luminescent Materials and Bioimaging

    • Field : Organic Chemistry
    • Application : Quinazolinone derivatives, which may be structurally similar to the compound you mentioned, have been found to exhibit good luminescence properties. They are used as fluorescent probes, biological imaging reagents, and luminescent materials .
    • Method : Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are synthesized .
    • Results : Benefitting from excellent biocompatibility, low toxicity, and high efficiency, quinazolinones have become promising candidates for use in these applications .
  • Excited-State Intramolecular Proton Transfer (ESIPT) Dyes

    • Field : Chemistry
    • Application : ESIPT dyes, which can be synthesized from compounds similar to the one you mentioned, have been drawing much attention due to their anomalously large Stokes shifts .
    • Method : A new family of 2-(2-hydroxyphenyl)benzothiazole (HBT)-based disubstituted derivatives, with substitutions at the 4′- and 5′-positions, were synthesized by the Suzuki coupling reaction .
    • Results : These derivatives show highly efficient keto-emission in the aggregated state .
  • Aggregation Induced Emission Enhancement (AIEE)

    • Field : Physical Chemistry
    • Application : The AIEE process of 2-(2′-hydroxyphenyl)benzimidazole (HPBI), a compound similar to the one you mentioned, is investigated .
    • Method : Absorption/fluorescence spectroscopy, fluorescence imaging, and field emission scanning electron microscopy were employed .
    • Results : The study provides valuable insights into the AIEE process of HPBI .
  • Environmentally Sensitive Probes

    • Field : Organic Chemistry
    • Application : Quinazolinone derivatives have been found to exhibit good luminescence properties and are used as environmentally sensitive probes .
    • Method : Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are synthesized .
    • Results : Newly developed quinazolinone molecules for environmentally sensitive probes have been discussed .
  • Two Photon Fluorescence Bioimaging

    • Field : Biophysics
    • Application : Quinazolinone derivatives are used in two photon fluorescence bioimaging .
    • Method : Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are synthesized .
    • Results : Newly developed quinazolinone molecules for two photon fluorescence bioimaging have been discussed .
  • Bio-Imaging Applications

    • Field : Biomedical Engineering
    • Application : The aggregation induced emission enhancement (AIEE) of 2-(2′-hydroxyphenyl)benzimidazole (HPBI), a compound similar to the one you mentioned, is used for bio-imaging applications .
    • Method : Absorption/fluorescence spectroscopy, fluorescence imaging and field emission scanning electron microscopy were employed to investigate the AIEE process of HPBI .
    • Results : The obtained aggregates were found to be biocompatible and therefore can be used for bio-imaging applications .

properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWNZUBUBIULHB-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one

CAS RN

2875-25-4
Record name NSC49652
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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